![molecular formula C13H17ClFNO3S B6641583 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol](/img/structure/B6641583.png)
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol, also known as CFPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFPS is a chiral compound, meaning that it exists in two mirror-image forms that have different biological activities. In
Mecanismo De Acción
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol acts as a GABA receptor agonist by binding to the receptor and increasing the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain. This leads to a decrease in the excitability of the brain, which can have a calming effect and reduce anxiety and other symptoms of neurological disorders.
Biochemical and Physiological Effects:
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol has been shown to have a variety of biochemical and physiological effects in the body, including increasing the activity of GABA receptors, reducing the activity of glutamate receptors, and increasing the release of dopamine in the brain. These effects can lead to a decrease in anxiety and other neurological symptoms, as well as a potential increase in cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of GABA receptors in the brain and for developing new treatments for neurological disorders. However, one limitation of 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol is that it is a chiral compound, meaning that it exists in two mirror-image forms that have different biological activities. This can make it difficult to study the compound and to develop drugs based on its structure.
Direcciones Futuras
There are a number of future directions for research on 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol, including the development of new drugs based on its structure, the study of its effects on different types of neurological disorders, and the investigation of its potential use in combination with other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol and to identify any potential side effects or limitations of its use in scientific research.
In conclusion, 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. It has a well-understood mechanism of action and has been shown to have a variety of biochemical and physiological effects in the body. While there are limitations to its use, 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol remains a promising tool for the study of neurological disorders and the development of new treatments based on its structure.
Métodos De Síntesis
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluorobenzene with pyrrolidine and subsequent sulfonylation with propane-2-ol. Other methods involve the use of different starting materials and reaction conditions, but the basic structure of 2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol remains the same.
Aplicaciones Científicas De Investigación
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have activity as a gamma-aminobutyric acid (GABA) receptor agonist, which means that it can bind to and activate these receptors in the brain. This makes it a potential candidate for the treatment of anxiety, depression, and other neurological disorders.
Propiedades
IUPAC Name |
2-[1-(2-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO3S/c1-13(2,17)12-4-3-7-16(12)20(18,19)11-6-5-9(15)8-10(11)14/h5-6,8,12,17H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVUGDHWZPXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1S(=O)(=O)C2=C(C=C(C=C2)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(1,3-Benzodioxol-4-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641526.png)
![N-[1-(4-fluorophenyl)-1-hydroxypropan-2-yl]-6-methyl-1H-indole-2-carboxamide](/img/structure/B6641533.png)
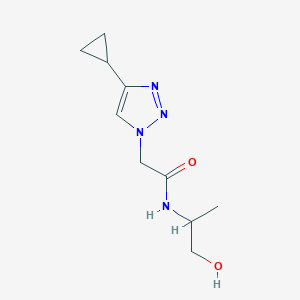
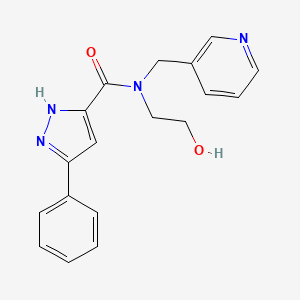
![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
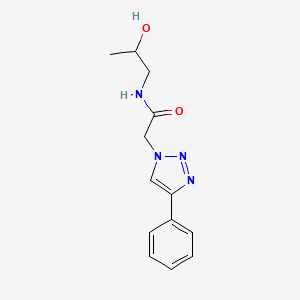
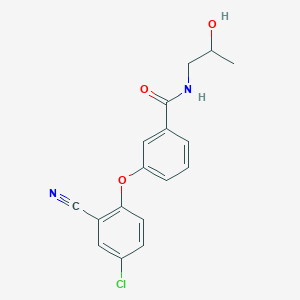
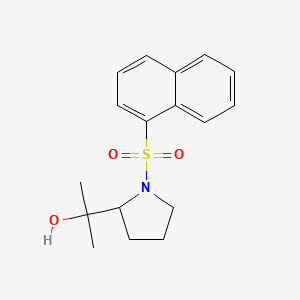
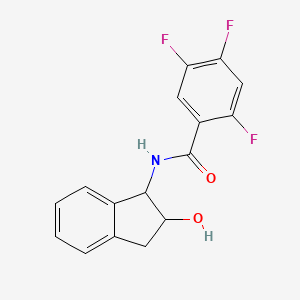
![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)